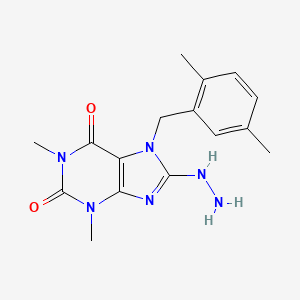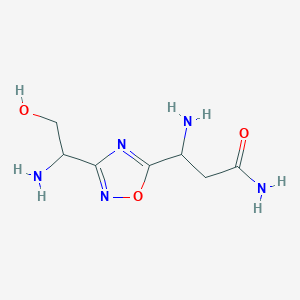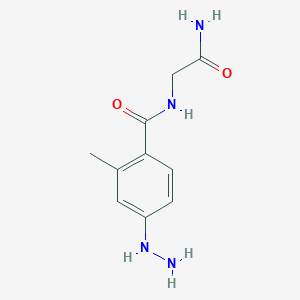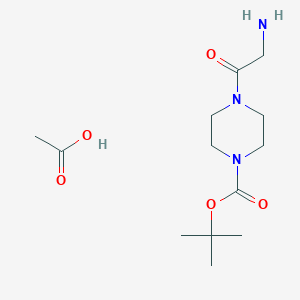![molecular formula C14H18N2O3S B14785632 Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester](/img/structure/B14785632.png)
Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused pyrrole-thiazole ring system, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-b]thiazole derivatives typically involves the construction of the bicyclic system from existing pyrrole or thiazole rings. One common method includes the alkylation and dipolar cycloaddition reactions. For instance, the reaction of thiazolo[3,2-c][1,2,3]triazole with dimethyl acetylenedicarboxylate at room temperature in dichloromethane yields pyrrolo[2,1-b]thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of various catalysts or microwave irradiation to enhance the efficiency and yield of the synthesis. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
Pyrrolo[2,1-b]thiazole-7-carboxylic acid derivatives undergo a variety of chemical reactions, including:
Oxidation: These compounds can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce various substituents onto the pyrrolo[2,1-b]thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve solvents like dichloromethane, ethanol, and methanol, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
科学的研究の応用
Pyrrolo[2,1-b]thiazole-7-carboxylic acid derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules and as intermediates in organic synthesis.
作用機序
The mechanism of action of pyrrolo[2,1-b]thiazole-7-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some derivatives have been shown to inhibit the activity of specific kinases, thereby affecting cell signaling pathways involved in inflammation and cancer .
類似化合物との比較
Similar Compounds
Similar compounds to pyrrolo[2,1-b]thiazole-7-carboxylic acid derivatives include other heterocyclic compounds such as:
Indole derivatives: Known for their biological activities and used in drug development.
Pyrrole derivatives: Widely studied for their medicinal properties.
Thiazole derivatives: Exhibiting antimicrobial and antifungal activities.
Uniqueness
What sets pyrrolo[2,1-b]thiazole-7-carboxylic acid derivatives apart is their unique fused ring system, which imparts distinct chemical and biological properties. This structural feature allows for a diverse range of chemical modifications and biological activities, making these compounds highly versatile and valuable in various fields of research and industry .
特性
分子式 |
C14H18N2O3S |
|---|---|
分子量 |
294.37 g/mol |
IUPAC名 |
propan-2-yl 6-methyl-3-[2-(methylamino)-2-oxoethyl]pyrrolo[2,1-b][1,3]thiazole-7-carboxylate |
InChI |
InChI=1S/C14H18N2O3S/c1-8(2)19-14(18)12-9(3)6-16-10(5-11(17)15-4)7-20-13(12)16/h6-8H,5H2,1-4H3,(H,15,17) |
InChIキー |
QVIPNSYFGSDKFG-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=CSC2=C1C(=O)OC(C)C)CC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B14785553.png)

![Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B14785573.png)









![4,4'-Bipyridinium, 1,1''-[1,4-phenylenebis(methylene)]bis-, dibromide](/img/structure/B14785631.png)
